molecular formula C9H8N2O B6231239 4-aminoquinolin-6-ol CAS No. 871876-07-2

4-aminoquinolin-6-ol

Cat. No.: B6231239
CAS No.: 871876-07-2
M. Wt: 160.2
InChI Key:
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Description

4-Aminoquinolin-6-ol is a heterocyclic aromatic organic compound that belongs to the class of aminoquinolines It is characterized by the presence of an amino group at the fourth position and a hydroxyl group at the sixth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminoquinolin-6-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-hydroxyquinoline.

    Nitration: The 6-hydroxyquinoline undergoes nitration to introduce a nitro group at the fourth position, forming 4-nitroquinolin-6-ol.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Aminoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the sixth position can be oxidized to form quinone derivatives.

    Reduction: The amino group can be further reduced to form amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

4-Aminoquinolin-6-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Derivatives of this compound are explored for their antimalarial, anticancer, and antiviral properties.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-aminoquinolin-6-ol and its derivatives involves multiple pathways:

    Antimalarial Activity: The compound interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death.

    Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways.

    Antiviral Activity: The compound inhibits viral replication by interfering with viral enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar structure but different substitution patterns.

    Amodiaquine: Another antimalarial compound with structural similarities to 4-aminoquinolin-6-ol.

    Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the sixth position and amino group at the fourth position make it a versatile compound for various chemical modifications and applications.

Properties

CAS No.

871876-07-2

Molecular Formula

C9H8N2O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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